molecular formula C16H14N2O3S B8765460 4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide

4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B8765460
M. Wt: 314.4 g/mol
InChI Key: OPFFFQUOJSIVMK-UHFFFAOYSA-N
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Description

4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the reaction of 8-aminoquinoline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in pyridine as a solvent under a nitrogen atmosphere. The mixture is heated in a microwave reactor at 130°C for 30 minutes. After cooling, the product is precipitated by adding water and then isolated by filtration .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under inert atmospheres.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the functional group introduced.

Scientific Research Applications

4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.

    Medicine: Explored for its antibacterial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    N-quinolin-8-yl-benzenesulfonamide: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.

    4-Methyl-N-quinolin-8-yl-benzenesulfonamide: Contains a methyl group instead of a methoxy group, leading to different chemical and biological properties.

Uniqueness

4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity. This structural feature can also influence its interaction with biological targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

4-methoxy-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C16H14N2O3S/c1-21-13-7-9-14(10-8-13)22(19,20)18-15-6-2-4-12-5-3-11-17-16(12)15/h2-11,18H,1H3

InChI Key

OPFFFQUOJSIVMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the similar fashion using route 14 general procedure 27, 8-aminoquinoline (200 mg, 1.38 mmol), 4-methoxybenzenesulfonyl chloride (300 mg, 1.3 mmol) and DMAP (cat.) gave the title compound (250 mg, 58%) after purification by column chromatography with DCM/MeOH/NH3 (100-100:1:1 drop).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
58%

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